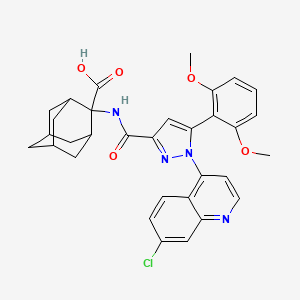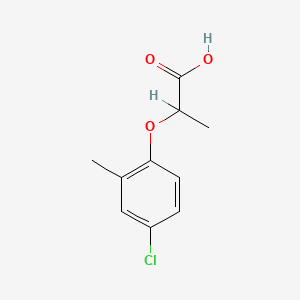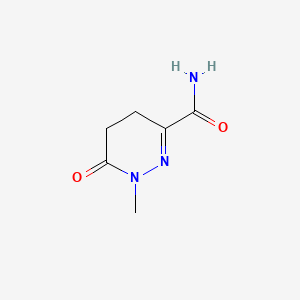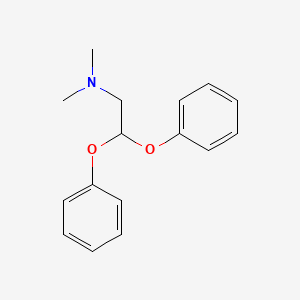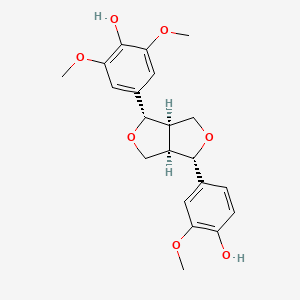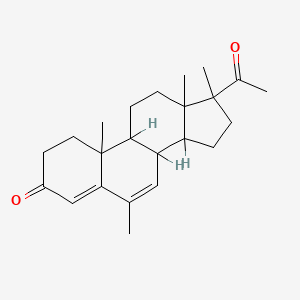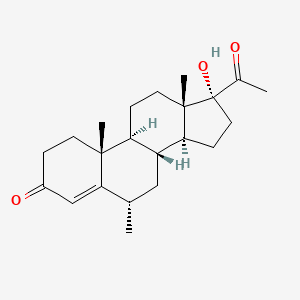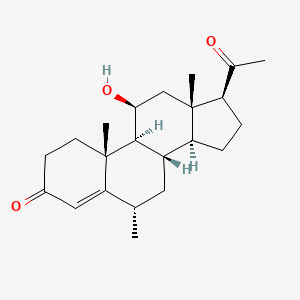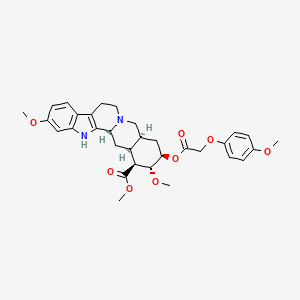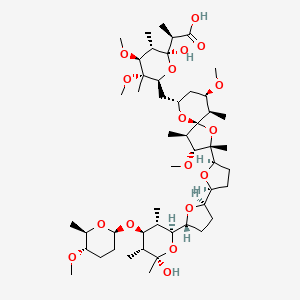
Martinomycin
Descripción general
Descripción
Martinomycin is a polyether antibiotic originally isolated from the actinomycete S. salvialis . It is active against a variety of bacteria, including 11 strains of S. aureus, three strains of S. pneumoniae, and E. faecalis .
Molecular Structure Analysis
The molecular structure of Martinomycin is complex, with a molecular formula of C49H84O17 and a formula weight of 945.2 . The structure includes multiple functional groups and rings, contributing to its antibiotic properties .
Physical And Chemical Properties Analysis
Martinomycin is a solid under normal conditions and is soluble in DMSO, ethanol, and methanol .
Aplicaciones Científicas De Investigación
Antibiotic Production
Martinomycin is a new polyether antibiotic produced by the actinomycete culture LL-D37187 . This culture has been found to be a novel streptomycete species, and the proposed name is Streptomyces salvialis .
Activity Against Gram-Positive Bacteria
Martinomycin exhibits activity against Gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial drugs.
Activity Against Southern Army Worm
Martinomycin also shows activity against the Southern Army Worm (Spodoptera eridania) . This suggests that it could be used in the development of biopesticides.
Drug Development
Martinomycin is classified as a small molecule drug . Small molecule drugs can easily diffuse across cell membranes, reaching intracellular sites of action, which makes them effective in a wide range of diseases.
Research and Development
Martinomycin is actively being researched for its various potential applications . This includes its use in the development of new drugs and therapies.
Mecanismo De Acción
Target of Action
Martinomycin is a polyether antibiotic originally isolated from the actinomycete Streptomyces salvialis It exhibits activity against a variety of bacteria, including gram-positive bacteria .
Mode of Action
It is known that many polyether antibiotics work by forming complexes with ions (usually potassium) and facilitating their transport across cell membranes, disrupting the ion balance within the cell . This disruption can lead to cell death, particularly in bacteria.
Biochemical Pathways
The disruption of ion balance within the cell can affect numerous biochemical pathways, particularly those involved in maintaining cellular homeostasis .
Result of Action
Its antibacterial activity suggests that it likely leads to bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like Martinomycin. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the antibiotic . Additionally, the presence of resistance genes in the environment can influence the efficacy of the antibiotic .
Propiedades
IUPAC Name |
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAPPZHHJMCDEJ-JXBMCXTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H84O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Martinomycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



